REACTION_SMILES
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[CH3:15][C:16](=[O:17])[Cl:18].[CH3:19][CH2:20][OH:21].[CH3:1][c:2]1[cH:3][cH:4][n:5][cH:6][cH:7]1.[CH3:8][C:9](=[O:10])[O:11][C:12](=[O:13])[CH3:14]>>[CH2:1]([c:2]1[cH:3][cH:4][n:5][cH:6][cH:7]1)[C:9]([CH3:8])=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Type
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product
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Smiles
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CC(=O)Cc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |